5-Nitroquinoxaline
Overview
Description
5-Nitroquinoxaline is a compound that has been studied for its potential as a hypoxia-selective cytotoxin, which means it could selectively target and kill cells in low-oxygen environments, such as those found in solid tumors. The compound has shown promise due to its ability to undergo oxygen-sensitive bioreduction, leading to DNA alkylation in hypoxic cells. The 5-nitro isomer, in particular, has demonstrated the greatest hypoxic selectivity among its nitro isomer counterparts .
Synthesis Analysis
The synthesis of 5-nitroquinoxaline derivatives has been achieved through various methods. One approach involves the condensation of α-dicarbonyls with 4-bromo- or 4-chloro-3-nitro-1,2-benzenediamines, which are obtained by reductive cleavage of benzoselenadiazoles. This method has proven efficient for synthesizing 5-nitro derivatives of 6-haloquinoxalines, which serve as versatile intermediates for further heterocyclic compounds . Another synthesis route involves the reductive conjugate addition nitro-Mannich reaction, which yields diastereomerically pure β-nitro amines. These intermediates can then be further processed to create highly substituted 1,2,3,4-tetrahydroquinoxalines .
Molecular Structure Analysis
The molecular structure of 5-nitroquinoxaline derivatives has been elucidated through crystallographic studies. For instance, 5-chloro-7-nitro-2,3-dihydroxyquinoxaline has been crystallized and analyzed, revealing that it exists in the keto form with an aromatic carbon ring and non-aromatic heterocyclic ring. The molecules are linked by strong N-H...O hydrogen bonds, which contribute to the stability of the crystal structure .
Chemical Reactions Analysis
5-Nitroquinoxaline compounds undergo various chemical reactions, including phototransformations. The photophysical properties and photochemical activity of these compounds have been studied, showing that the quantum yield of the formation of 5-hydroxyquinoxaline from the nitro derivative is influenced by the nature of the substituent and the irradiation conditions. The phototransformations can involve nitro-nitrite rearrangement, which is affected by the electronic effects of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitroquinoxaline derivatives are closely related to their molecular structure and reactivity. For example, the reduction potential of these compounds can be modified by ring substitution, which in turn affects their hypoxic selectivity and radiosensitizing properties. The reduction potential and the effects of substitution on it are complex, influenced by electronic and steric effects on the nitro group and the quinoline pKa . Additionally, the reactivity of these compounds with various reagents, such as aniline, can lead to the formation of different isomers, which further demonstrates the influence of substituents on the reactivity at specific positions on the quinoline ring .
Safety And Hazards
Future Directions
Quinoxaline derivatives, including 5-Nitroquinoxaline, have shown promise in various areas of medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety warrants further investigation, which may yield even more encouraging results regarding this scaffold .
properties
IUPAC Name |
5-nitroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOWHSZOCPDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171722 | |
Record name | Quinoxaline, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinoxaline | |
CAS RN |
18514-76-6 | |
Record name | 5-Nitroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 5-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoxaline, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitroquinoxaline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.